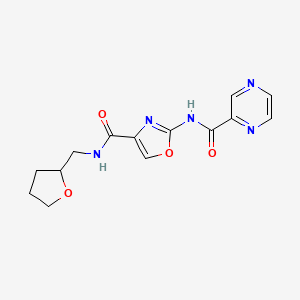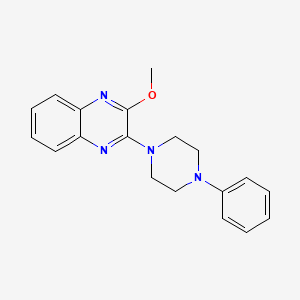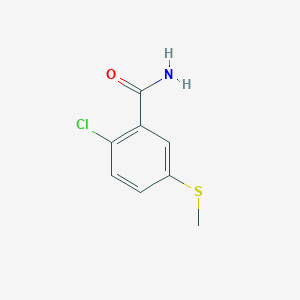![molecular formula C18H20ClN3O3S2 B2990415 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE CAS No. 627834-83-7](/img/structure/B2990415.png)
4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of aromatic, sulfonyl, and heterocyclic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and dimethylamino groups. The final step often involves the sulfonylation of the aromatic ring with a chlorobenzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonyl group or the oxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as its ability to act as an inhibitor or modulator of certain biological pathways.
Industry
In industry, it might find applications in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
- 4-(4-FLUOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-22(2)11-4-10-20-17-18(21-16(25-17)15-5-3-12-26-15)27(23,24)14-8-6-13(19)7-9-14/h3,5-9,12,20H,4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGZICBYGVBWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2990332.png)

![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2990334.png)
![2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2990336.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)

![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)

![4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2990345.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)
![8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2990355.png)
